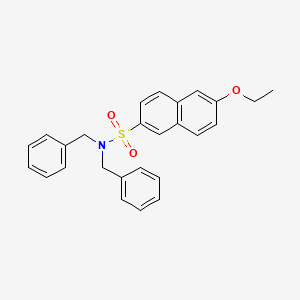
N-(2-methoxyethyl)-N'-phenylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-phenylethanediamide, also known as MPEDA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its unique properties and has shown promising results in various fields of study.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyethyl)-N'-phenylethanediamide is not fully understood. However, it is believed to act as a chelating agent, which can bind to metal ions and prevent them from interacting with biological molecules. This property makes N-(2-methoxyethyl)-N'-phenylethanediamide a useful tool in the study of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-phenylethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and antifungal activities. N-(2-methoxyethyl)-N'-phenylethanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyethyl)-N'-phenylethanediamide in lab experiments is its ability to form stable metal complexes. This property makes it a useful tool in the study of metalloproteins and metalloenzymes. However, one limitation of using N-(2-methoxyethyl)-N'-phenylethanediamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyethyl)-N'-phenylethanediamide. One area of interest is the development of new metal complexes for use in medicinal chemistry. Another area of interest is the study of the mechanism of action of N-(2-methoxyethyl)-N'-phenylethanediamide and its potential use in the treatment of various diseases. Additionally, the use of N-(2-methoxyethyl)-N'-phenylethanediamide as a chiral auxiliary in asymmetric synthesis could lead to the development of new drugs and pharmaceuticals.
Synthesemethoden
N-(2-methoxyethyl)-N'-phenylethanediamide can be synthesized through the reaction of 2-methoxyethylamine and phenylethyl isocyanate. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform and a catalyst such as triethylamine. The resulting product is a white crystalline solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-phenylethanediamide has been extensively studied in various scientific fields. It has been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit potent antimicrobial and antitumor activities. N-(2-methoxyethyl)-N'-phenylethanediamide has also been used as a chiral auxiliary in asymmetric synthesis, which has led to the development of new drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-8-7-12-10(14)11(15)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUETXVKASGRXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[2-(benzoyloxy)ethyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)



![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)

![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)